molecular formula C22H27N3O4 B2674719 2-(acetylamino)-N~1~-(4-isopropylphenyl)-N~3~-(4-methoxybenzyl)malonamide CAS No. 866039-23-8

2-(acetylamino)-N~1~-(4-isopropylphenyl)-N~3~-(4-methoxybenzyl)malonamide

Cat. No. B2674719
CAS RN: 866039-23-8
M. Wt: 397.475
InChI Key: UJUBYKFRNQQIKC-UHFFFAOYSA-N
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Description

The compound “2-(acetylamino)-N~1~-(4-isopropylphenyl)-N~3~-(4-methoxybenzyl)malonamide” is a complex organic molecule. It contains an acetylamino group, a 4-isopropylphenyl group, and a 4-methoxybenzyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of amide bonds and the introduction of the isopropylphenyl and methoxybenzyl groups. This could potentially be achieved through methods such as nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the malonamide core. The presence of the amide groups could lead to the formation of intramolecular hydrogen bonds, potentially influencing the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide groups could be hydrolyzed under acidic or basic conditions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amide groups could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Inhibition of Tumor-Associated Isozyme IX

A detailed study on the inhibition of the tumor-associated isozyme carbonic anhydrase (CA) IX with halogenated sulfonamides, including compounds structurally related to 2-(acetylamino)-N1-(4-isopropylphenyl)-N3-(4-methoxybenzyl)malonamide, revealed significant insights. These compounds showed potent inhibition of CA IX, a characteristic which may have implications in designing more potent and selective inhibitors for antitumor applications. The study highlights the distinct inhibition profiles of CA IX compared to other isozymes, emphasizing its potential as a target in cancer therapy (Ilies et al., 2003).

Analytical Characterization in Drug Research

Research focusing on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which share structural features with the compound , contributes to the understanding of their properties and interactions. Such studies are critical in the drug development process, providing insights into the behavior of these compounds under various analytical techniques, thereby informing their potential therapeutic use or regulatory control (Zuba & Sekuła, 2013).

Protection Group Strategy in Organic Synthesis

The specific removal of o-methoxybenzyl protection by DDQ oxidation presents a technique relevant to the synthesis and modification of compounds like 2-(acetylamino)-N1-(4-isopropylphenyl)-N3-(4-methoxybenzyl)malonamide. Understanding these protection and deprotection strategies is crucial for the synthesis of complex molecules in pharmaceutical research, highlighting the versatility of such groups in facilitating various synthetic transformations (Oikawa, Yoshioka, & Yonemitsu, 1982).

Synthesis and Structural Analysis

The synthesis and structural analysis of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands, similar in complexity to the compound , underscore the importance of synthetic chemistry in exploring the properties of new materials. Such compounds have potential applications in catalysis, materials science, and as models for biological systems, demonstrating the broad implications of research on complex molecules (Mondal et al., 2005).

Antitumor Activity and QSAR Analysis

The study of amino-substituted derivatives for antitumor activity provides a framework for evaluating the therapeutic potential of compounds including those structurally related to 2-(acetylamino)-N1-(4-isopropylphenyl)-N3-(4-methoxybenzyl)malonamide. Quantitative structure–activity relationship (QSAR) analysis in such studies aids in understanding the molecular features contributing to biological activity, guiding the design of new compounds with enhanced efficacy (Sami et al., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific biological target, such as an enzyme or receptor .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and optimizing its synthesis .

properties

IUPAC Name

2-acetamido-N-[(4-methoxyphenyl)methyl]-N'-(4-propan-2-ylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-14(2)17-7-9-18(10-8-17)25-22(28)20(24-15(3)26)21(27)23-13-16-5-11-19(29-4)12-6-16/h5-12,14,20H,13H2,1-4H3,(H,23,27)(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUBYKFRNQQIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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